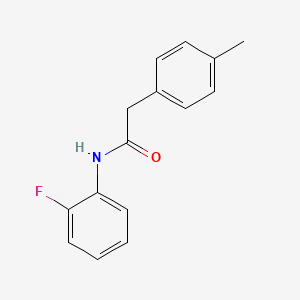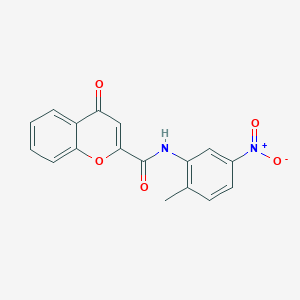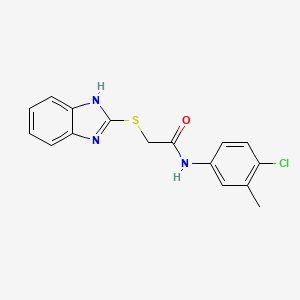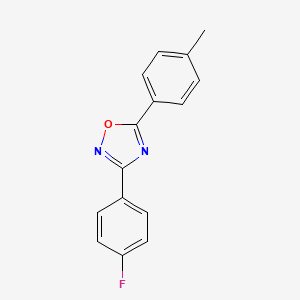
N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide involves various chemical strategies, including reactions with POCl3 in acetate for chloro-trifluoromethylphenyl acetamides and using 3-fluoro-4-cyanophenol as primary compounds for cyano-fluorophenoxy acetamides. These methods highlight the diversity in synthetic approaches for compounds within this chemical family, indicating the potential synthesis pathways for this compound as well (Ping, 2007); (Yang Man-li, 2008).
Molecular Structure Analysis
The crystal and molecular structure of similar compounds, such as 2,2-Dibromo-N-(4-fluorophenyl)acetamide, has been determined, showing significant hydrogen bonding and a specific dihedral angle between the fluorophenyl ring and the acetamide group. This provides insight into the structural characteristics that could be expected for this compound, including potential hydrogen bonding patterns and geometric configurations (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactivities, such as the capability for anti-inflammatory activity as seen in derivatives of N-(3-chloro-4-fluorophenyl) acetamides. This suggests that this compound could also participate in chemical reactions leading to biologically active compounds (K. Sunder et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting points, and crystal structure, can be inferred from studies on similar compounds. For instance, the study of 2,2-Dibromo-N-(4-fluorophenyl)acetamide provides valuable information on the crystalline structure, which could be correlated with the physical properties of this compound (Xiangjun Qian et al., 2012).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYUYYTGTWVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)

![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)



![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)


